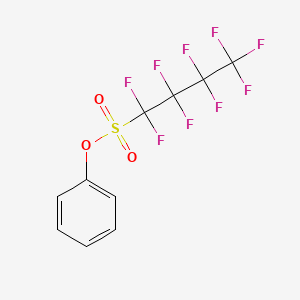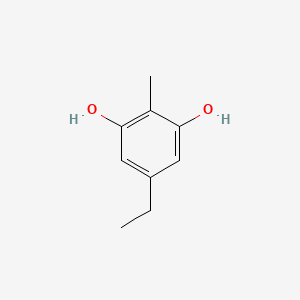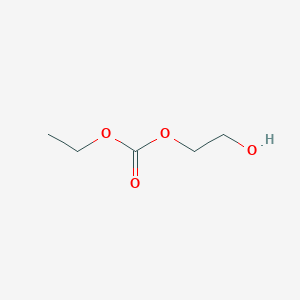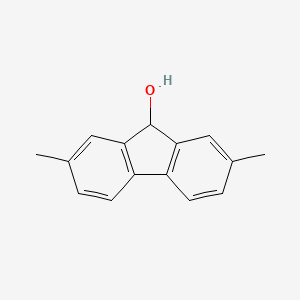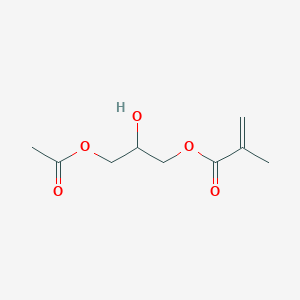
3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound belonging to the class of acrylates. Acrylates are esters of acrylic acid and its derivatives, known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of acrylic acid derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous-stirred tank reactors (CSTR) to ensure efficient mixing and reaction rates. The process generally requires moderate temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the compound is highly reactive and can undergo polymerization to form polyacrylates.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions
Properties
CAS No. |
29601-69-2 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-6(2)9(12)14-5-8(11)4-13-7(3)10/h8,11H,1,4-5H2,2-3H3 |
InChI Key |
GGJSOZXRIXSEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


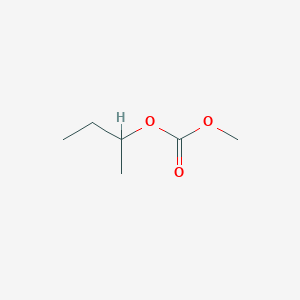
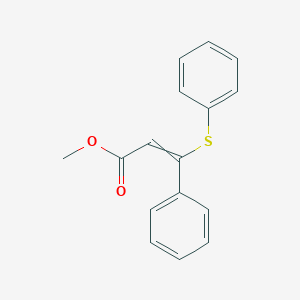
![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
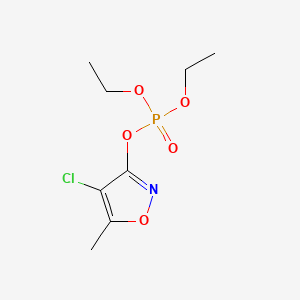
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
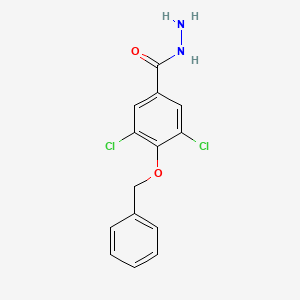
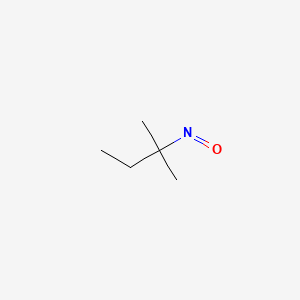
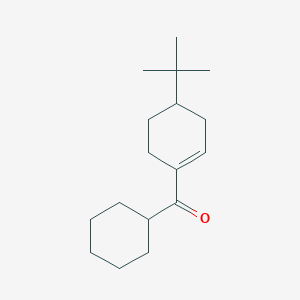
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)

